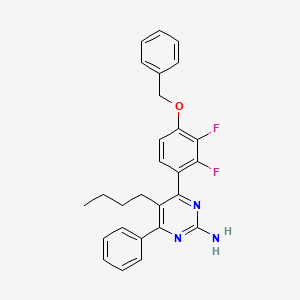
4-(4-(Benzyloxy)-2,3-difluorophenyl)-5-butyl-6-phenylpyrimidin-2-amine
描述
5-Butyl-4-[2,3-difluoro-4-(phenylmethoxy)phenyl]-6-phenyl-2-pyrimidinamine is a chemical compound known for its role as an inhibitor of microsomal prostaglandin E synthase-1 (mPGES-1). This compound has shown significant potential in the field of anti-inflammatory research due to its ability to selectively inhibit mPGES-1 over other enzymes like COX-1 and COX-2 .
作用机制
该化合物通过抑制微粒体前列腺素E合酶-1 (mPGES-1) 来发挥其作用。 该酶负责产生前列腺素E2 (PGE2),它是炎症的关键介质。 通过选择性地抑制 mPGES-1,该化合物减少 PGE2 的产生,从而发挥抗炎作用。 所涉及的分子靶标和途径包括环氧合酶途径和前列腺素的下游信号传导 .
生化分析
Biochemical Properties
The compound interacts with the enzyme mPGES-1, inhibiting its activity . This interaction is selective for mPGES-1 over COX-1, although it does inhibit COX-2 at higher concentrations . The nature of these interactions is likely due to the compound’s specific molecular structure, which allows it to bind to the active site of the enzyme and prevent its normal function .
Cellular Effects
The effects of 5-butyl-4-(2,3-difluoro-4-phenylmethoxyphenyl)-6-phenylpyrimidin-2-amine on cells are primarily related to its inhibition of mPGES-1 . By inhibiting this enzyme, the compound can reduce the production of prostaglandin E2 (PGE2), a molecule that plays a key role in inflammation and other cellular processes . This can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 5-butyl-4-(2,3-difluoro-4-phenylmethoxyphenyl)-6-phenylpyrimidin-2-amine involves its binding to the active site of mPGES-1, thereby inhibiting the enzyme’s activity . This inhibition can lead to a decrease in the production of PGE2, resulting in changes in cell signaling and gene expression .
Metabolic Pathways
Given its role as an inhibitor of mPGES-1, it is likely involved in the metabolism of prostaglandins .
准备方法
合成路线与反应条件
5-丁基-4-[2,3-二氟-4-(苯甲氧基)苯基]-6-苯基-2-嘧啶胺的合成通常涉及多步有机反应。 该过程始于嘧啶核的制备,然后引入丁基、二氟苯基和苯甲氧基。 为了获得高产率和纯度,需要优化特定的反应条件,例如温度、溶剂和催化剂。
工业生产方法
在工业环境中,该化合物的生产将涉及将实验室合成过程扩大规模。 这包括使用更大的反应器、连续流动系统以及对反应参数进行自动化控制,以确保一致的质量和效率。 最终产品通常使用结晶、蒸馏或色谱等技术进行纯化。
化学反应分析
反应类型
5-丁基-4-[2,3-二氟-4-(苯甲氧基)苯基]-6-苯基-2-嘧啶胺会发生各种化学反应,包括:
氧化: 这种反应可以改变化合物上的官能团,可能改变其生物活性。
还原: 还原反应可用于修饰嘧啶环或其他官能团。
取代: 取代反应,尤其是亲核芳香取代反应,可以将不同的取代基引入芳香环上。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 常用还原剂包括氢化铝锂或硼氢化钠。
取代: 氢化钠或叔丁醇钾等试剂可以促进取代反应。
主要产物
从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可能产生羟基化的衍生物,而取代可能在芳香环上引入新的官能团。
科学研究应用
5-丁基-4-[2,3-二氟-4-(苯甲氧基)苯基]-6-苯基-2-嘧啶胺有几种科学研究应用:
化学: 用作研究嘧啶衍生物反应性的模型化合物。
生物学: 研究其在抑制 mPGES-1 中的作用,mPGES-1 参与炎症反应。
医学: 由于其对 mPGES-1 的选择性抑制,因此具有治疗炎症性疾病的潜在治疗作用。
工业: 用于开发新的抗炎药物,并用作分析化学中的参考标准。
相似化合物的比较
类似化合物
- 4-[2,3-二氟-4-(苯甲氧基)苯基]-6-苯基-2-嘧啶胺
- 5-丁基-4-[2,3-二氟-4-(苯甲氧基)苯基]-6-苯基-2-嘧啶胺
独特之处
5-丁基-4-[2,3-二氟-4-(苯甲氧基)苯基]-6-苯基-2-嘧啶胺的独特之处在于,它对 mPGES-1 的抑制选择性强于 COX-1 和 COX-2。 这种选择性降低了与非选择性抑制剂相关的副作用风险,使其成为抗炎药物开发的有希望的候选者 .
属性
IUPAC Name |
5-butyl-4-(2,3-difluoro-4-phenylmethoxyphenyl)-6-phenylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25F2N3O/c1-2-3-14-21-25(19-12-8-5-9-13-19)31-27(30)32-26(21)20-15-16-22(24(29)23(20)28)33-17-18-10-6-4-7-11-18/h4-13,15-16H,2-3,14,17H2,1H3,(H2,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHKSTXSNQFUFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=C(N=C(N=C1C2=C(C(=C(C=C2)OCC3=CC=CC=C3)F)F)N)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















